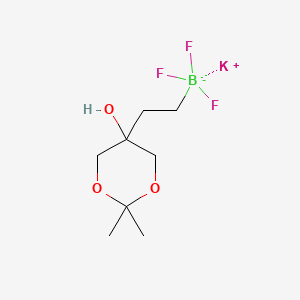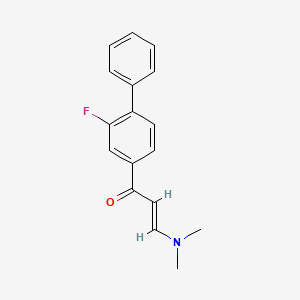
4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid
Übersicht
Beschreibung
“4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” is a chemical compound with the molecular formula C10H14BFO3 . It is also known by other names such as “4-fluoro-5-isopropyl-2-methoxyphenylboronic acid”, “(4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid”, “[4-fluoro-2-methoxy-5- (propan-2-yl)phenyl]boronic acid”, and "(4-fluoro-2-methoxy-5-propan-2-ylphenyl)boronic acid" .
Synthesis Analysis
The synthesis of “4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” involves a process starting from 3-Fluoroanisole. Iodate is added to this compound, followed by catalytic coupling with isopropyl ylboronic acid. The process concludes with selective deprotonation/boronation under the conditions of a large hindered base. The product is obtained after hydrolysis .Molecular Structure Analysis
The molecular weight of “4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” is 212.03 g/mol . The InChI representation of the molecule isInChI=1S/C10H14BFO3/c1-6(2)7-4-8(11(13)14)10(15-3)5-9(7)12/h4-6,13-14H,1-3H3 . The Canonical SMILES representation is B(C1=CC(=C(C=C1OC)F)C(C)C)(O)O . Chemical Reactions Analysis
“4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” can be used as a reactant in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It can also be used in the synthesis of biologically active molecules .Physical And Chemical Properties Analysis
“4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” is a solid at 20 degrees Celsius . It has a topological polar surface area of 49.7 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for creating carbon-carbon bonds, enabling the synthesis of complex organic compounds, including heterobiaryls which are core structures in many pharmaceuticals.
Drug Development
This compound serves as a precursor in the development of cholesteryl ester transfer protein inhibitors . These inhibitors are potential therapeutic agents for the treatment of atherosclerosis , a major cardiovascular disease.
Antitumor Agents
The boronic acid derivative is involved in synthesizing selective quinazolinyl-phenol inhibitors of CHK1 . CHK1 is a checkpoint kinase that, when inhibited, can lead to the death of cancer cells, making it a target for antitumor drugs.
Radioprotectants
In the field of radiology, 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid is used to create compounds that act as radioprotectants . These substances protect normal tissues from the harmful effects of radiation during cancer treatment.
Glycogen Synthase Kinase-3 Inhibitors
It is also a reactant for synthesizing 2-(4-pyridyl)thienopyridinones , which are inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) . GSK-3β inhibitors have implications in treating neurodegenerative diseases like Alzheimer’s.
Antithrombotic Drugs
The boronic acid is used in Suzuki and Still coupling reactions to synthesize antithrombotic drugs . These drugs prevent the formation of blood clots, reducing the risk of stroke and heart attack.
Analytical Chemistry
Due to its specific structure, 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid can be used in analytical chemistry for the quantitative analysis of various biological samples . Its reactivity with certain biomolecules can be utilized to measure their concentration.
Material Science
Lastly, this compound finds application in material science, where it can be used to modify surface properties of materials . This modification can enhance the material’s interaction with biological systems, making it useful in biomedical engineering.
Safety and Hazards
“4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye or skin irritation persists .
Wirkmechanismus
Target of Action
They are often used in the synthesis of biologically active molecules .
Biochemical Pathways
, boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions. These reactions are used in the synthesis of various biologically active compounds, potentially affecting multiple biochemical pathways.
Result of Action
As a boronic acid, it is likely involved in the synthesis of biologically active molecules, potentially leading to various cellular effects .
Action Environment
The action, efficacy, and stability of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with boronic acids . .
Eigenschaften
IUPAC Name |
(4-fluoro-2-methoxy-5-propan-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-6(2)7-4-8(11(13)14)10(15-3)5-9(7)12/h4-6,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRRCUXJGOSJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)F)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693642 | |
| Record name | [4-Fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid | |
CAS RN |
875446-29-0 | |
| Record name | [4-Fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



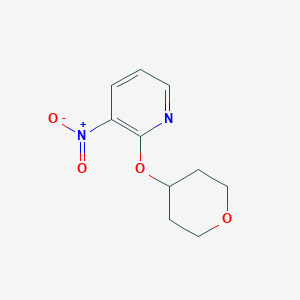



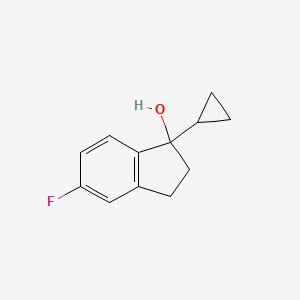


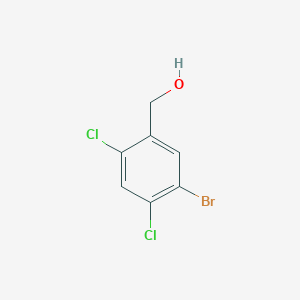
![5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1394465.png)
![1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1394467.png)
